REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH2:8]1[C@H:13]2[O:14][C@H:10]([C@H:11]([C:18]([OH:20])=[O:19])[C@@H:12]2[C:15]([OH:17])=O)[CH2:9]1>C1C=CC=CC=1>[CH2:9]1[CH:10]2[O:14][CH:13]([CH:12]3[C:15](=[O:17])[O:20][C:18](=[O:19])[CH:11]32)[CH2:8]1
|
Name
|
endothal anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
Endothall
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred until the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had gone into solution (2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the benzene
|
Type
|
ADDITION
|
Details
|
Petroleum ether (5 mL) was then added
|
Type
|
CUSTOM
|
Details
|
the desired anhydride spontaneously crystallized
|
Type
|
CUSTOM
|
Details
|
The product was removed by filtration
|
Type
|
WASH
|
Details
|
washed with a little petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2C3C(C1O2)C(=O)OC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH2:8]1[C@H:13]2[O:14][C@H:10]([C@H:11]([C:18]([OH:20])=[O:19])[C@@H:12]2[C:15]([OH:17])=O)[CH2:9]1>C1C=CC=CC=1>[CH2:9]1[CH:10]2[O:14][CH:13]([CH:12]3[C:15](=[O:17])[O:20][C:18](=[O:19])[CH:11]32)[CH2:8]1
|
Name
|
endothal anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
Endothall
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred until the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had gone into solution (2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the benzene
|
Type
|
ADDITION
|
Details
|
Petroleum ether (5 mL) was then added
|
Type
|
CUSTOM
|
Details
|
the desired anhydride spontaneously crystallized
|
Type
|
CUSTOM
|
Details
|
The product was removed by filtration
|
Type
|
WASH
|
Details
|
washed with a little petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2C3C(C1O2)C(=O)OC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |